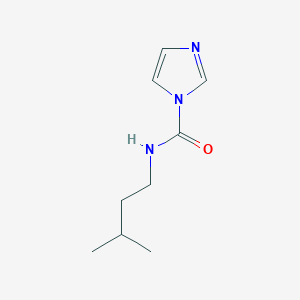

N-(3-methylbutyl)-1H-imidazole-1-carboxamide

Description

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-(3-methylbutyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C9H15N3O/c1-8(2)3-4-11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13) |

InChI Key |

CFWDJKFFGKBZIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Approach

The most straightforward method involves coupling 1H-imidazole-1-carboxylic acid or its activated derivatives (such as acid chlorides or esters) with 3-methylbutylamine . This reaction typically proceeds under mild conditions using coupling agents like carbodiimides (e.g., EDC, DCC) or via acid chloride intermediates.

| Parameter | Description |

|---|---|

| Starting materials | 1H-imidazole-1-carboxylic acid or acid chloride; 3-methylbutylamine |

| Coupling agent | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Solvent | Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Reaction time | 2 to 24 hours |

| Work-up | Filtration, aqueous washes, purification by recrystallization or chromatography |

This method yields the target compound with moderate to high purity and yields typically ranging from 60% to 85% depending on reaction scale and conditions.

Solid-Phase Synthesis Method

According to a patent (US6090947A), a novel solid-phase synthesis method allows the preparation of polyamides containing imidazole carboxamides, which can be adapted for this compound synthesis. This method involves:

- Anchoring the imidazole derivative to a solid support

- Sequential coupling with the 3-methylbutylamine

- Cleavage and purification of the product

Advantages include ease of purification and potential for automation, though yields and scalability require optimization.

Multicomponent Reaction (MCR) Strategies

Recent literature suggests the use of multicomponent reactions involving aldehydes, amines, and imidazole derivatives to synthesize imidazole carboxamides efficiently. For example, the reaction of imidazole derivatives with aldehydes and amines under mild conditions in ethanol with triethylamine as a base can yield substituted imidazole carboxamides with high regioselectivity.

Detailed Synthetic Procedure Example

Synthesis of this compound via Direct Amidation

| Step | Procedure |

|---|---|

| 1 | Dissolve 1H-imidazole-1-carboxylic acid (1 equiv) in dry dichloromethane under inert atmosphere. |

| 2 | Add DCC (1.1 equiv) and stir at 0 °C for 30 minutes to form the activated ester intermediate. |

| 3 | Add 3-methylbutylamine (1.2 equiv) dropwise, allow the reaction to warm to room temperature. |

| 4 | Stir the mixture for 12–24 hours, monitoring reaction progress by TLC or HPLC. |

| 5 | Filter off dicyclohexylurea precipitate, wash organic layer with water and brine. |

| 6 | Dry over anhydrous MgSO4, concentrate under reduced pressure. |

| 7 | Purify the crude product by column chromatography or recrystallization from suitable solvents. |

Expected yield: 70–80%

Characterization: Confirmed by 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Analytical Data and Characterization

| Technique | Observations for this compound |

|---|---|

| 1H NMR (CDCl3) | Signals corresponding to imidazole ring protons (7.0–8.5 ppm), methylene protons of 3-methylbutyl (0.9–3.5 ppm) |

| 13C NMR | Carbonyl carbon at ~170–175 ppm; imidazole carbons at 120–140 ppm; aliphatic carbons at 10–50 ppm |

| FT-IR | Amide N–H stretch at ~3300 cm⁻¹; C=O stretch at ~1650 cm⁻¹; imidazole ring vibrations at 1500–1600 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of this compound |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Amidation | Simple, well-established, good yields | Requires activated acid derivatives | 70–85 | Good |

| Solid-Phase Synthesis | Easy purification, automation potential | Requires specialized resin and equipment | Moderate | Moderate |

| Multicomponent Reaction | High atom economy, mild conditions | May require optimization for selectivity | Variable | Good |

Research Findings and Optimization Notes

- The direct amidation method remains the most reliable for laboratory-scale synthesis, with coupling agents like DCC or EDC providing good activation of the carboxylic acid.

- Solid-phase synthesis offers advantages for combinatorial chemistry but demands resin compatibility and cleavage conditions optimization.

- Multicomponent reactions can be tuned to improve regioselectivity by manipulating substituents on the imidazole ring and reaction conditions such as solvent and temperature.

- Purification is critical to remove urea by-products (from DCC) or resin residues (solid-phase), typically achieved by recrystallization or chromatography.

- Environmental considerations favor methods with lower E-factors and higher EcoScale scores; direct amidation with EDC in aqueous media scores favorably.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: this compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction may produce imidazole alcohols.

Scientific Research Applications

N-(3-methylbutyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as an antifungal agent in the treatment of infections.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exerting its antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the amide nitrogen significantly impacts molecular properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity and Solubility: The 3-methylbutyl group in the target compound increases hydrophobicity compared to N,N-dimethyl (logP ~0.5–1.5) or aromatic substituents (e.g., benzyl in ). This may enhance membrane permeability but reduce aqueous solubility.

- Electrophilic Reactivity: Chlorinated substituents (e.g., in Prochloraz or ’s dichlorovinyl group) enable covalent interactions with biological nucleophiles, enhancing fungicidal activity .

Biological Activity

N-(3-methylbutyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which includes an imidazole core and a carboxamide functional group, suggests a variety of interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{15}N_{3}O, with a molar mass of approximately 181.23 g/mol. The compound features a 3-methylbutyl group attached to the nitrogen atom of the imidazole ring, which influences its reactivity and interaction with biological systems. The presence of the imidazole ring allows for participation in nucleophilic substitution reactions, while the carboxamide group can undergo hydrolysis or condensation reactions under varying conditions.

This compound interacts with various biological targets, potentially modulating enzyme activities or receptor binding. This interaction is crucial for understanding its pharmacological properties and optimizing its use in therapeutic contexts. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantitatively assess these interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, related imidazole compounds have shown IC50 values ranging from 1.98 to 4.07 µM against various cancer cell lines, indicating their effectiveness in inducing cell cycle arrest and apoptosis through mechanisms such as increased reactive oxygen species (ROS) levels .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. For example, fragment-based drug discovery approaches have identified novel imidazole-like ligands that inhibit heme oxygenase-1 (HO-1), a target implicated in various diseases including cancer and inflammation. The binding affinity and inhibitory potency of these compounds have been evaluated through enzymatic assays, providing insights into their potential therapeutic applications .

Case Studies

Case Study 1: HO-1 Inhibition

- Objective : Evaluate the inhibitory potency of this compound on HO-1.

- Method : In vitro enzymatic assays using rat spleen microsomal fractions.

- Results : The compound demonstrated a significant reduction in heme catabolite production, indicating effective inhibition of HO-1 activity.

Case Study 2: Anticancer Efficacy

- Objective : Assess the anticancer activity against multiple cancer cell lines.

- Method : Cell viability assays measuring IC50 values.

- Results : The compound exhibited potent anticancer activity with IC50 values comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 4.07 | ROS induction |

| Erlotinib (control) | MDA-MB-231 | 239.91 | EGFR inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.